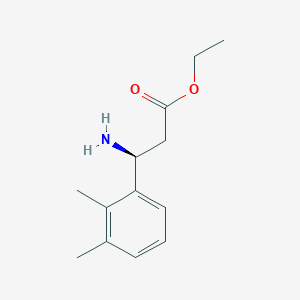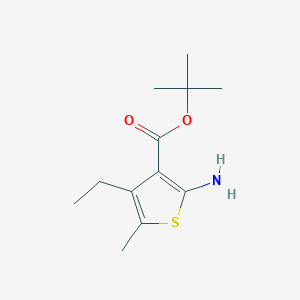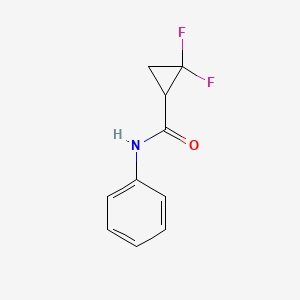
2,2-difluoro-N-phenylcyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-N-phenylcyclopropane-1-carboxamide is an organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a phenyl group attached to the carboxamide functional group. The incorporation of fluorine atoms into the cyclopropane ring significantly alters the compound’s chemical and physical properties, making it of interest in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-N-phenylcyclopropane-1-carboxamide typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenyl isocyanate with 2,2-difluorocyclopropanecarboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
2,2-Difluoro-N-phenylcyclopropane-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.
Substitution: The fluorine atoms in the cyclopropane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclopropanecarboxylic acid, while reduction can produce difluorocyclopropylamine derivatives.
科学研究应用
2,2-Difluoro-N-phenylcyclopropane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its unique structural features and biological activity.
Materials Science: Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and resistance to degradation.
Biological Studies: The compound is used as a probe to study biological processes and interactions, particularly those involving fluorinated molecules.
Industrial Applications: It is utilized in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of 2,2-difluoro-N-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards enzymes, receptors, and other biomolecules. The cyclopropane ring’s strain and electronic properties also play a role in its reactivity and biological activity.
相似化合物的比较
Similar Compounds
1,1-Difluorocyclopropane Derivatives: These compounds share the cyclopropane ring structure with fluorine substituents but differ in the attached functional groups.
Phenylcyclopropane Carboxamides: These compounds have a similar core structure but may lack fluorine atoms or have different substituents on the phenyl ring.
Uniqueness
2,2-Difluoro-N-phenylcyclopropane-1-carboxamide is unique due to the combination of the cyclopropane ring, fluorine atoms, and phenylcarboxamide group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C10H9F2NO |
|---|---|
分子量 |
197.18 g/mol |
IUPAC 名称 |
2,2-difluoro-N-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H9F2NO/c11-10(12)6-8(10)9(14)13-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14) |
InChI 键 |
NGAMWYSLVSWMLA-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1(F)F)C(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


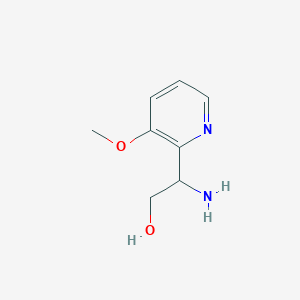
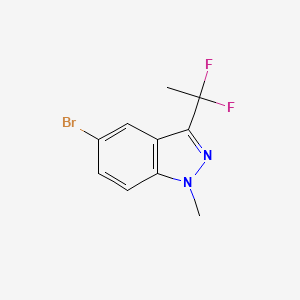
![2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide](/img/structure/B13578566.png)
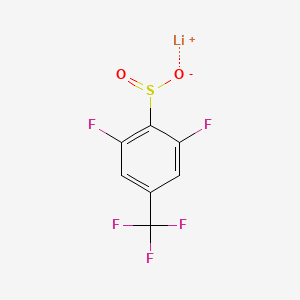
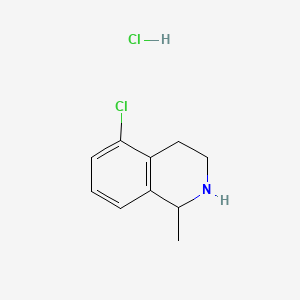
![4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B13578582.png)
![methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate](/img/structure/B13578584.png)
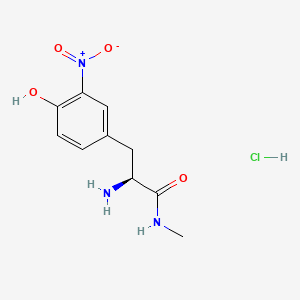
![3,3-Dimethylspiro[3.3]heptan-1-aminehydrochloride](/img/structure/B13578595.png)
![5-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B13578599.png)

![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13578609.png)
